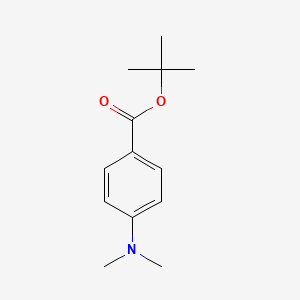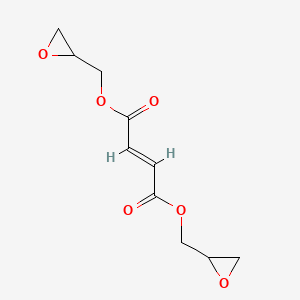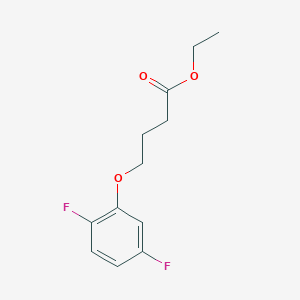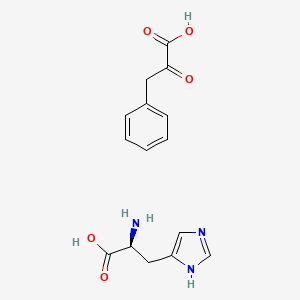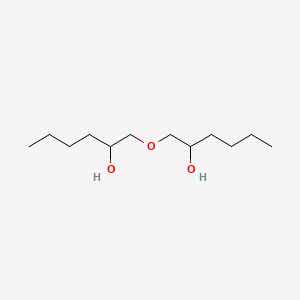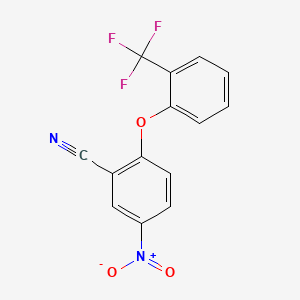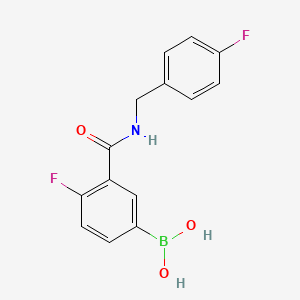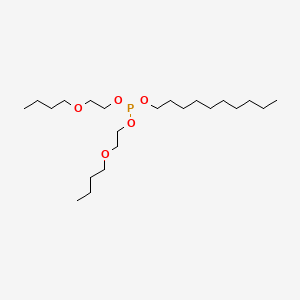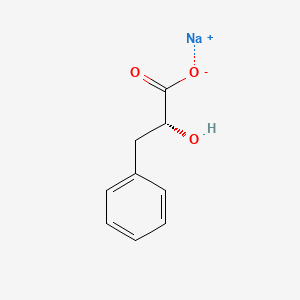
Sodium (R)-3-phenyllactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ®-3-phenyllactate is a sodium salt of ®-3-phenyllactic acid, a chiral molecule with a phenyl group attached to the third carbon of a lactic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-3-phenyllactate typically involves the neutralization of ®-3-phenyllactic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:
(R)-3-phenyllactic acid+NaOH→Sodium (R)-3-phenyllactate+H2O
Industrial Production Methods: Industrial production of Sodium ®-3-phenyllactate may involve the fermentation of specific microorganisms that produce ®-3-phenyllactic acid, followed by its extraction and neutralization with sodium hydroxide. The fermentation process is optimized for high yield and purity of the desired enantiomer.
Types of Reactions:
Oxidation: Sodium ®-3-phenyllactate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of Sodium ®-3-phenyllactate can yield alcohol derivatives, depending on the reducing agents used.
Substitution: The phenyl group in Sodium ®-3-phenyllactate can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ®-3-phenyllactic alcohol.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
Sodium ®-3-phenyllactate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use as a preservative.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium ®-3-phenyllactate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Sodium ®-3-phenyllactate can be compared with other similar compounds, such as:
Sodium (S)-3-phenyllactate: The enantiomer of Sodium ®-3-phenyllactate, with different biological activities and properties.
Sodium lactate: A simpler analog without the phenyl group, used widely in medical and industrial applications.
Sodium mandelate: Another aromatic alpha-hydroxy acid salt, used in similar applications but with different chemical properties.
Uniqueness: Sodium ®-3-phenyllactate is unique due to its chiral nature and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
85391-15-7 |
|---|---|
Molecular Formula |
C9H9NaO3 |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sodium;(2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m1./s1 |
InChI Key |
DVSAFLNBVQKEKE-DDWIOCJRSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



